The key feature of AA-dUTP's structure is the combination of a natural pyrimidine base (uracil) linked to a deoxyribose sugar and a triphosphate group for energy transfer, similar to UTP. However, at the 5th position of the uracil ring, an additional three-carbon linker arm with a terminal amine group is attached []. This amine group differentiates AA-dUTP from UTP and allows for further chemical conjugation.
AA-dUTP is primarily involved in enzymatic incorporation reactions and subsequent labeling reactions.
AA-dUTP can be incorporated into DNA by enzymes like reverse transcriptase during cDNA synthesis []. These enzymes treat AA-dUTP as a substrate similar to UTP, forming bonds between the sugar and phosphate groups, integrating the modified nucleotide into the growing DNA strand.
The terminal amine group of the incorporated AA-dUTP serves as a reactive site for conjugation with various functional groups. This typically involves NHS (N-hydroxysuccinimide) ester dyes or biotinylated molecules that react with the amine, forming a stable covalent bond and attaching the desired label to the DNA molecule [].
AA-dUTP-DNA (Amine) + NHS-Dye -> AA-dUTP-DNA (Dye)
AA-dUTP's mechanism of action relies on its ability to be a substrate for enzymes involved in DNA synthesis and its subsequent use for labeling. During reverse transcription or PCR amplification, AA-dUTP competes with UTP for incorporation into the growing DNA strand. The enzymes cannot differentiate between the two molecules based on the core structure. Once incorporated, the amine group on AA-dUTP becomes a handle for attaching fluorescent dyes or other labels without affecting the integrity of the DNA molecule [, ]. This allows researchers to create fluorescently labeled probes for various applications like DNA microarrays, fluorescence in situ hybridization (FISH), and studying gene expression.
AA-dUTP sodium salt can be enzymatically incorporated into newly synthesized DNA during in vitro transcription reactions by certain polymerases like T7 RNA polymerase []. This incorporation introduces an amine group (NH2) into the DNA molecule at specific locations.
The amine group introduced by AA-dUTP sodium salt acts as a functional group for further modifications. This allows researchers to label the modified DNA or RNA with various probes for detection purposes. Common labeling strategies include:
These labeling approaches facilitate diverse applications in molecular biology research, including: